Cas no 2022336-02-1 (4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine)

4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine Chemical and Physical Properties
Names and Identifiers
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- 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine
- EN300-1074798
- 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine
- 2022336-02-1
-
- Inchi: 1S/C14H21NS/c1-14(7-3-2-4-8-14)13-11-6-10-16-12(11)5-9-15-13/h6,10,13,15H,2-5,7-9H2,1H3
- InChI Key: LANDLEUOYSSXRV-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1CCNC2C1(C)CCCCC1
Computed Properties
- Exact Mass: 235.13947085g/mol
- Monoisotopic Mass: 235.13947085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.3Ų
- XLogP3: 3.8
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1074798-10g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 10g |
$4545.0 | 2023-10-28 | |
Enamine | EN300-1074798-1.0g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 1g |
$1086.0 | 2023-06-10 | ||
Enamine | EN300-1074798-0.25g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 0.25g |
$972.0 | 2023-10-28 | |
Enamine | EN300-1074798-5g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 5g |
$3065.0 | 2023-10-28 | |
Enamine | EN300-1074798-1g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 1g |
$1057.0 | 2023-10-28 | |
Enamine | EN300-1074798-0.05g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 0.05g |
$888.0 | 2023-10-28 | |
Enamine | EN300-1074798-0.5g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 0.5g |
$1014.0 | 2023-10-28 | |
Enamine | EN300-1074798-10.0g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 10g |
$4667.0 | 2023-06-10 | ||
Enamine | EN300-1074798-2.5g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 95% | 2.5g |
$2071.0 | 2023-10-28 | |
Enamine | EN300-1074798-5.0g |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine |
2022336-02-1 | 5g |
$3147.0 | 2023-06-10 |
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine Related Literature
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
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Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
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Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
Additional information on 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno3,2-cpyridine
Introduction to 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine (CAS No. 2022336-02-1)
4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine, identified by its Chemical Abstracts Service (CAS) number 2022336-02-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thienopyridine class, a scaffold that has been extensively explored for its potential in drug discovery due to its ability to modulate various biological pathways. The presence of a 1-methylcyclohexyl substituent in the molecule introduces a bulky, lipophilic group that can influence both the pharmacokinetic and pharmacodynamic properties of the compound.
The molecular structure of 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine consists of a fused thienopyridine ring system, which is a hybrid of thiophene and pyridine moieties. This unique arrangement creates multiple sites for functionalization and interaction with biological targets. The thieno[3,2-c]pyridine core is particularly interesting because it has been shown to exhibit properties that make it suitable for developing small-molecule inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and neurodegeneration.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with enhanced binding affinity and selectivity. The 1-methylcyclohexyl group in 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine serves as a key pharmacophore that can improve solubility and membrane permeability while reducing off-target effects. This modification is particularly relevant in the context of drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy.
One of the most compelling aspects of this compound is its potential as a lead molecule for further drug development. Studies have demonstrated that derivatives of thienopyridine scaffolds can interact with proteins such as kinases and transcription factors. For instance, recent computational studies using molecular docking techniques have predicted that 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine could bind to specific pockets on target proteins with high affinity. This suggests that it may be a valuable starting point for designing inhibitors against diseases caused by aberrant protein-protein interactions.
The synthesis of 4-(1-methylcyclohexyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled researchers to access complex heterocycles like this one more efficiently than ever before. For example, transition-metal-catalyzed cross-coupling reactions have been employed to construct the thienopyridine core with high precision.
From a medicinal chemistry perspective, 4-(1-methylcyclohexyl)-4H,5H,6 H,7 H-thieno[3,2-c]pyridine represents an exciting opportunity to explore new therapeutic avenues. The combination of structural features such as the thienopyridine ring system and the bulky 1-methylcyclohexyl group makes it a promising candidate for further investigation. Researchers are currently exploring its potential in preclinical models to assess its efficacy against various diseases.
The biological activity of this compound is being evaluated through both in vitro and in vivo studies. In vitro assays are being used to determine its interaction with target enzymes and receptors at the molecular level. These studies aim to identify any potential off-target effects and optimize the compound's binding properties. In vivo studies are also underway to assess its pharmacokinetic behavior and therapeutic efficacy in animal models. These experiments will provide crucial data on whether this compound has the potential to advance into clinical development.
One particularly noteworthy area of research involves using 4-(1-methylcyclohexyl)-4H,5 H,6 H,7 H-thieno[3,2-c]pyridine as a scaffold for developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers hope to develop treatments that target the underlying mechanisms of these diseases without causing significant side effects. Preliminary data suggest that derivatives of this thienopyridine may indeed exhibit kinase inhibitory activity.
The development of novel therapeutics often requires iterative optimization based on structural modifications guided by biological data. Future studies on 4-(1-methylcyclohexyl)-4H,5 H,6 H,7 H-thieno[3,2-c]pyridine may involve altering substituents or exploring different functional groups to enhance its potency or selectivity. Techniques such as structure-activity relationship (SAR) studies will be instrumental in identifying optimal modifications for drug development purposes.
The growing interest in heterocyclic compounds like thienopyridines underscores their importance as privileged scaffolds in medicinal chemistry. The versatility of these molecules allows for diverse functionalization strategies, enabling researchers to tailor their properties for specific biological targets. As our understanding of disease mechanisms continues to evolve, so too will our ability to design molecules that effectively modulate these processes.
In conclusion, 4-(1-methylcyclohexyl)-4H,5 H,6 H,7 H-thieno[3,2-c]pyridine (CAS No. 2022336-02-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of structural features makes it an attractive candidate for further exploration as a lead molecule for drug development against various diseases. With ongoing research focused on optimizing its pharmacological properties, this compound represents an exciting opportunity for advancing therapeutic strategies.
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